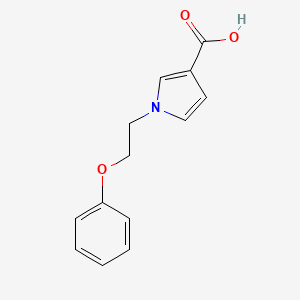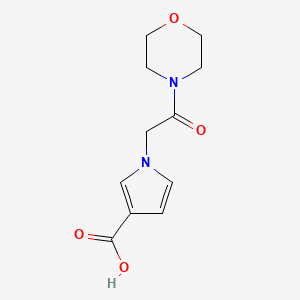![molecular formula C10H8BrNO3 B1470101 1-[(5-bromofuran-2-yl)methyl]-1H-pyrrole-2-carboxylic acid CAS No. 1539612-09-3](/img/structure/B1470101.png)
1-[(5-bromofuran-2-yl)methyl]-1H-pyrrole-2-carboxylic acid
説明
1-(5-Bromofuran-2-yl)methyl-1H-pyrrole-2-carboxylic acid, commonly referred to as 5-bromopyrrole-2-carboxylic acid (5-BPCA), is an organic compound that is widely used in a variety of scientific research applications. 5-BPCA is a versatile compound that is used as a starting material in the synthesis of other compounds, and it has been used to study the mechanism of action of various enzymes, as well as to study the biochemical and physiological effects of various drugs.
科学的研究の応用
Plant Defense Mechanisms
Research has elucidated the role of proline and pyrroline-5-carboxylate metabolism in plant defense against pathogens. This metabolism is critical in plants, especially during pathogen infection and abiotic stress, implicating mitochondrial synthesis of P5C in resistance and defense mechanisms through salicylic acid-dependent pathways, reactive oxygen species (ROS), and hypersensitive response-associated cell death (Qamar, Mysore, & Senthil-Kumar, 2015).
Drug Synthesis
Levulinic acid (LEV), derived from biomass, showcases the potential for synthesizing a variety of value-added chemicals, including drugs. Its derivatives serve as flexible, diverse, and cost-effective materials for drug synthesis, highlighting the role of carboxylic acid functionalities in medicinal chemistry. Applications span cancer treatment, medical materials, and other medical fields, demonstrating the potential of biomass-derived carboxylic acids in drug synthesis (Zhang et al., 2021).
Structural Characterization
The thermochemolysis technique, involving tetramethylammonium hydroxide (TMAH), has been reviewed for the structural analysis of humic substances. This method offers a rapid, low-cost approach for methylating carboxylic and hydroxyl groups, aiding in the chromatographic separation and analysis of complex organic materials. The technique provides insights into the structural composition of humic acids, differing from conventional pyrolysis results and challenging existing structural models (Río & Hatcher, 2013).
Biocatalyst Inhibition
Carboxylic acids, as biorenewable chemicals, pose inhibition challenges to microbes used in fermentative production. Understanding the impact of these acids on microbial cell membranes and internal pH is crucial for developing strategies to increase microbial robustness for industrial applications. This research highlights the need for engineering strains with improved tolerance to carboxylic acids, contributing to the sustainable production of biofuels and chemicals (Jarboe, Royce, & Liu, 2013).
特性
IUPAC Name |
1-[(5-bromofuran-2-yl)methyl]pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c11-9-4-3-7(15-9)6-12-5-1-2-8(12)10(13)14/h1-5H,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLBYGRZXSYQXEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C(=O)O)CC2=CC=C(O2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-bromofuran-2-yl)methyl]-1H-pyrrole-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-cyanophenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470018.png)
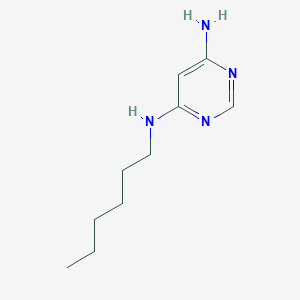
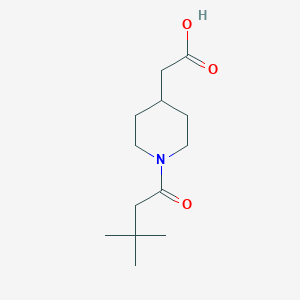
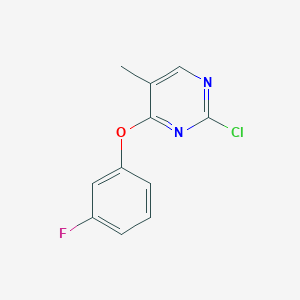
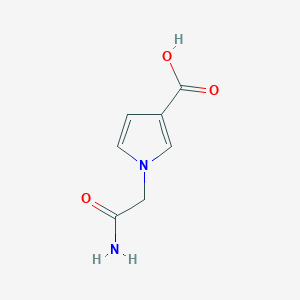
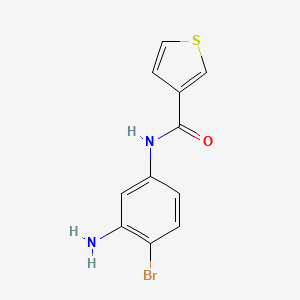
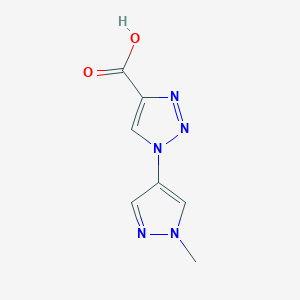
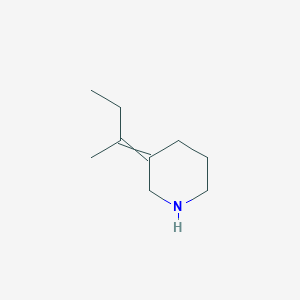
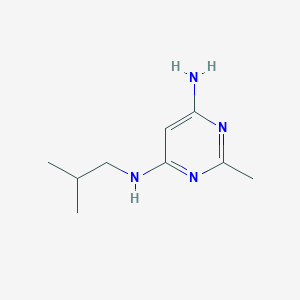
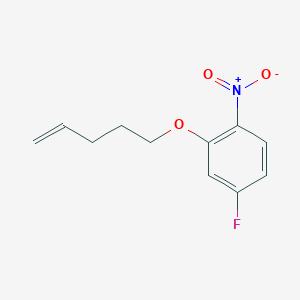
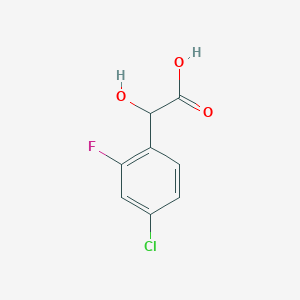
![1-[(3-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470036.png)
